molecular formula C13H16N2S2 B13270563 2-[(Piperidin-2-ylmethyl)sulfanyl]-1,3-benzothiazole

2-[(Piperidin-2-ylmethyl)sulfanyl]-1,3-benzothiazole

Cat. No.: B13270563
M. Wt: 264.4 g/mol
InChI Key: DECPXOQQKFMPGP-UHFFFAOYSA-N
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Description

2-[(Piperidin-2-ylmethyl)sulfanyl]-1,3-benzothiazole is a compound that features a benzothiazole ring substituted with a piperidin-2-ylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Piperidin-2-ylmethyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of benzothiazole derivatives with piperidine derivatives. One common method includes the nucleophilic substitution reaction where a benzothiazole derivative reacts with a piperidin-2-ylmethylsulfanyl group under basic conditions . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(Piperidin-2-ylmethyl)sulfanyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.

    Substitution: The piperidin-2-ylmethylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[(Piperidin-2-ylmethyl)sulfanyl]-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(Piperidin-2-ylmethyl)sulfanyl]-1,3-benzothiazole exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzothiazole and piperidine moieties. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Piperidin-2-ylmethyl)sulfanyl]pyrimidine
  • 2-[(Piperidin-2-ylmethyl)sulfanyl]pyridine

Uniqueness

2-[(Piperidin-2-ylmethyl)sulfanyl]-1,3-benzothiazole is unique due to its specific combination of a benzothiazole ring and a piperidin-2-ylmethylsulfanyl group. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C13H16N2S2

Molecular Weight

264.4 g/mol

IUPAC Name

2-(piperidin-2-ylmethylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C13H16N2S2/c1-2-7-12-11(6-1)15-13(17-12)16-9-10-5-3-4-8-14-10/h1-2,6-7,10,14H,3-5,8-9H2

InChI Key

DECPXOQQKFMPGP-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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